(Furan-2-yl)[(1E)-3-(tricyclohexyl-lambda~5~-phosphanylidene)triaz-1-en-1-yl]methanone
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Overview
Description
(Furan-2-yl)[(1E)-3-(tricyclohexyl-lambda~5~-phosphanylidene)triaz-1-en-1-yl]methanone is a complex organic compound that features a furan ring, a triazene group, and a tricyclohexylphosphanylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Furan-2-yl)[(1E)-3-(tricyclohexyl-lambda~5~-phosphanylidene)triaz-1-en-1-yl]methanone typically involves multi-step organic reactions. One common method includes the formation of the triazene group through the reaction of an appropriate amine with nitrous acid, followed by coupling with a furan derivative. The tricyclohexylphosphanylidene group is introduced via a phosphanylidene transfer reaction under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions such as temperature, pressure, and reagent concentrations. This method enhances the yield and purity of the final product while minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
(Furan-2-yl)[(1E)-3-(tricyclohexyl-lambda~5~-phosphanylidene)triaz-1-en-1-yl]methanone undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under mild conditions.
Reduction: The triazene group can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazene group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Amines and related compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(Furan-2-yl)[(1E)-3-(tricyclohexyl-lambda~5~-phosphanylidene)triaz-1-en-1-yl]methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of (Furan-2-yl)[(1E)-3-(tricyclohexyl-lambda~5~-phosphanylidene)triaz-1-en-1-yl]methanone involves its interaction with specific molecular targets. The triazene group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their function. The furan ring and phosphanylidene moiety contribute to the compound’s overall reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
Trifluorotoluene: An organic compound with a trifluoromethyl group attached to a benzene ring.
Ethyl 3-(furan-2-yl)propionate: A furan derivative used as a flavoring agent.
Uniqueness
(Furan-2-yl)[(1E)-3-(tricyclohexyl-lambda~5~-phosphanylidene)triaz-1-en-1-yl]methanone is unique due to the presence of the triazene group and the tricyclohexylphosphanylidene moiety, which are not commonly found together in other compounds. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications.
Properties
CAS No. |
63103-18-4 |
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Molecular Formula |
C23H36N3O2P |
Molecular Weight |
417.5 g/mol |
IUPAC Name |
N-[(tricyclohexyl-λ5-phosphanylidene)hydrazinylidene]furan-2-carboxamide |
InChI |
InChI=1S/C23H36N3O2P/c27-23(22-17-10-18-28-22)24-25-26-29(19-11-4-1-5-12-19,20-13-6-2-7-14-20)21-15-8-3-9-16-21/h10,17-21H,1-9,11-16H2 |
InChI Key |
YHYGNQFCHOOPJU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)P(=NN=NC(=O)C2=CC=CO2)(C3CCCCC3)C4CCCCC4 |
Origin of Product |
United States |
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